molecular formula C19H21N3O3 B5259470 N-(2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B5259470
M. Wt: 339.4 g/mol
InChI Key: ANTCVUHHSVJXLA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-7-3-2-6-16(17)21-19(24)20-15-10-8-14(9-11-15)18(23)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTCVUHHSVJXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the reaction of 2-methoxyaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenol derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-phenylurea
  • N-(2-methoxyphenyl)-N’-(4-methylphenyl)urea
  • N-(2-methoxyphenyl)-N’-(4-chlorophenyl)urea

Uniqueness

N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to the presence of the pyrrolidinylcarbonyl group, which can impart distinct biological and chemical properties compared to other urea derivatives. This uniqueness might translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

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